molecular formula C11H13N3O3 B15236221 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid

Cat. No.: B15236221
M. Wt: 235.24 g/mol
InChI Key: MYFYHUJNQRGWEE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 2-hydroxy-2-methylpropyl group and at the 3-position with a carboxylic acid moiety. The hydroxyalkyl substituent may enhance solubility due to hydrogen bonding, while the pyrazolopyridine scaffold is associated with diverse biological activities, including antitumor, cardiovascular, and receptor antagonist effects, as observed in structurally related derivatives .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropyl)pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-11(2,17)6-14-9-7(4-3-5-12-9)8(13-14)10(15)16/h3-5,17H,6H2,1-2H3,(H,15,16)

InChI Key

MYFYHUJNQRGWEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C2=C(C=CC=N2)C(=N1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles under catalytic conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the desired pyrazolo[3,4-B]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of green chemistry principles, such as employing bioproduct catalysts like pyridine-2-carboxylic acid (P2CA) to minimize waste and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halides or amines in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazolo[3,4-B]pyridine derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogenated benzyl groups (e.g., 2-Cl, 2-F) enhance metabolic stability and receptor binding affinity .
  • Fluorine substitution improves bioavailability and blood-brain barrier penetration .

Alkyl Substituents

Alkyl substituents, including branched and cyclic groups, influence solubility and pharmacokinetics:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notes
1-Isopropyl-3,6-dimethyl-... Isopropyl, 3,6-dimethyl C₁₂H₁₅N₃O₂ 245.27 914206-71-6 Compact alkyl groups enhance lipophilicity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 N/A Simplest alkyl derivative; used as a scaffold for further modifications
Ethyl 1-(2-fluorobenzyl)-... 2-F-benzyl, ethyl ester C₁₆H₁₄FN₃O₂ 299.30 256376-59-7 Ester prodrug with improved membrane permeability

Key Observations :

  • Hydroxyalkyl groups (as in the target compound) may improve aqueous solubility compared to non-polar alkyl chains.

Heterocyclic and Aromatic Substituents

Substituents like furan, thiophene, and cyclopropyl modulate electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Applications
1-(2-Fluorophenyl)-6-(furan-2-yl)-... 2-F-phenyl, furan-2-yl C₁₇H₁₀FN₃O₂S 339.35 1011398-29-0 Sulfur-containing analogs for kinase inhibition
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-... Cyclopropyl, 4-F-phenyl, methyl C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 Cyclopropyl enhances metabolic stability
1-(4-Methoxyphenyl)-3-methyl-6-phenyl-... 4-MeO-phenyl, methyl, phenyl C₂₁H₁₇N₃O₃ 359.39 1011397-71-9 Methoxy group improves solubility

Key Observations :

  • Heterocyclic substituents (e.g., furan, thiophene) introduce π-π stacking interactions for target binding .
  • Cyclopropyl groups reduce conformational flexibility, enhancing selectivity .

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